

# The Role of LNK4 in the Arabidopsis Circadian Clock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) protein family in Arabidopsis thaliana represents a critical node in the integration of light signals with the endogenous circadian clock. This family consists of four members, LNK1, LNK2, LNK3, and LNK4, which exhibit both distinct and overlapping functions in regulating plant development and physiology. While LNK1 and LNK2 have more predominant roles, LNK4, in conjunction with LNK3, contributes to the fine-tuning of circadian rhythms. This technical guide provides an in-depth exploration of the mechanism of action of LNK4, focusing on its role as a transcriptional coregulator within the plant's timekeeping machinery. We present quantitative data on the effects of LNK4 on the circadian period, detail its interaction with the key transcription factor REVEILLE 8 (RVE8), and provide comprehensive experimental protocols for the study of LNK4 and its interactions.

## Introduction

In Arabidopsis thaliana, the circadian clock is a complex gene regulatory network that orchestrates a wide array of physiological processes, from photosynthesis to flowering time, in anticipation of daily environmental changes. The LNK protein family serves as a crucial link between light-input pathways and the central oscillator of the clock. LNK4, a smaller member of this family, primarily functions through protein-protein interactions to modulate the activity of transcription factors that drive rhythmic gene expression.[1] Its mechanism of action is



intrinsically linked to its interaction with other clock components, most notably the MYB-like transcription factor RVE8.[2]

## **Quantitative Data**

The functional contribution of LNK4 to the circadian clock is most evident when studied in combination with other lnk mutants, highlighting a degree of functional redundancy within the LNK family. The following table summarizes the quantitative effects of various lnk mutations on the circadian period of leaf movement and CCA1 gene expression in Arabidopsis thaliana.

Genotype	Circadian Period of Leaf Movement (hours)	Circadian Period of CCA1::LUC Expression (hours)
Wild Type (WT)	24.5	25.4
lnk3	No significant difference from WT	Not reported
lnk4	No significant difference from WT	Not reported
Ink3;4	No significant difference from WT	25.8
Ink1;2	27.2	26.9
Ink1;2;3	Not reported	Not reported
lnk1;2;4	Not reported	Not reported
InkQ (Ink1;2;3;4)	Not reported	28.4

Data sourced from Pérez-García et al., 2018.[1]

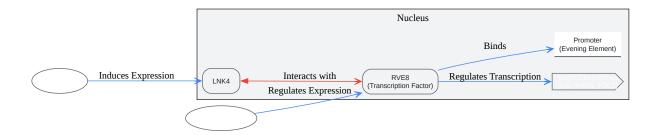
## **Signaling Pathway and Molecular Interactions**

LNK4 functions as a transcriptional co-regulator by interacting with the transcription factor RVE8. This interaction modulates the binding of RVE8 to the promoters of target genes, thereby influencing their expression. The LNK proteins, including LNK4, can act as both co-



activators and co-repressors depending on the target gene and the context of other interacting proteins.

In the context of the circadian clock, LNK1 and LNK2, along with RVE8, form a transcriptional activator complex that promotes the expression of evening-phased clock genes like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).[3] The interaction of LNK proteins with RVE8 can also antagonize RVE8's function in other pathways, such as the regulation of anthocyanin biosynthesis, where the LNK-RVE8 complex acts as a repressor.[2] While the precise role of the LNK4-RVE8 interaction is still under investigation, it is believed to contribute to the overall balance of transcriptional regulation within the circadian network.



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LNK4 interacts with RVE8 to regulate target gene expression.

## **Experimental Protocols**

The study of LNK4's mechanism of action relies on a variety of molecular biology techniques to investigate protein-protein interactions and gene regulation. Below are detailed protocols for key experiments.

## Yeast Two-Hybrid (Y2H) Assay for LNK4-RVE8 Interaction



This protocol is designed to verify the direct physical interaction between LNK4 and RVE8 in a yeast model system.

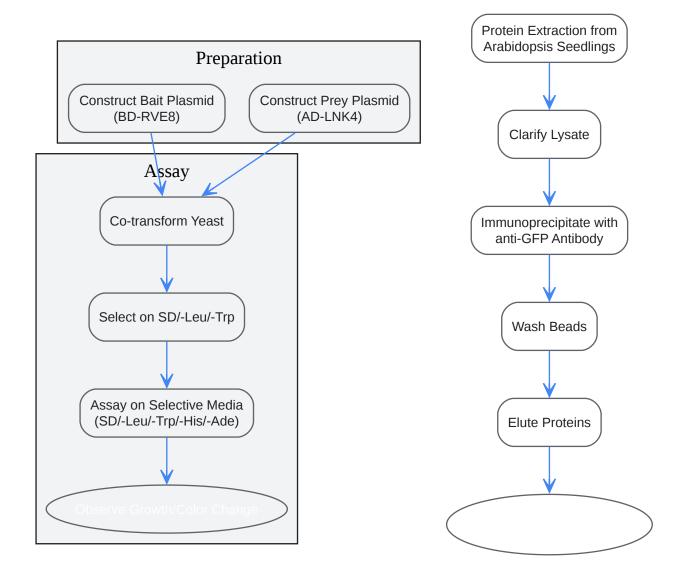
#### Materials:

- Yeast strain (e.g., AH109 or Y2H Gold)
- Bait vector (e.g., pGBKT7) containing the full-length coding sequence of RVE8.
- Prey vector (e.g., pGADT7) containing the full-length coding sequence of LNK4.
- Yeast transformation reagents (e.g., PEG/LiAc).
- Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).
- X-α-Gal for blue/white screening.

#### Procedure:

- Vector Construction: Clone the full-length CDS of RVE8 into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-RVE8). Clone the full-length CDS of LNK4 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-LNK4).
- Yeast Transformation: Co-transform the BD-RVE8 and AD-LNK4 plasmids into the competent yeast cells. As controls, transform empty vectors and each construct with an empty corresponding vector.
- Selection: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.
- Interaction Assay: Patch the colonies from the selection plates onto SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade plates. Also, perform a β-galactosidase filter lift assay or use plates containing X-α-Gal.
- Analysis: Growth on the selective media and the development of a blue color in the presence of X-α-Gal indicate a positive interaction between LNK4 and RVE8.





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- To cite this document: BenchChem. [The Role of LNK4 in the Arabidopsis Circadian Clock: A
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